N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
The compound N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide features a tetrahydroquinoline scaffold substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group and at the 6-position with a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide moiety. This structure combines lipophilic (tetrahydronaphthalene) and polar (sulfonamide) regions, making it a candidate for modulating biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-16(2)23(26)25-13-5-8-19-14-20(10-12-22(19)25)24-29(27,28)21-11-9-17-6-3-4-7-18(17)15-21/h9-12,14-16,24H,3-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZQARAEZYARDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the tetrahydroquinoline core through a Pictet-Spengler reaction, followed by the introduction of the 2-methylpropanoyl group via acylation. The final step involves the sulfonation of the tetrahydronaphthalene ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and physicochemical properties are compared below with two closely related analogs: G503-0224 () and G514-0034 ().
Structural Differences
Core Modifications: Target Compound: Features a tetrahydroquinoline core with a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide group at the 6-position and a 2-methylpropanoyl group at the 1-position. G503-0224: Substitutes the tetrahydronaphthalene sulfonamide with a thiophene-2-sulfonamide group and retains the 2-methylpropanoyl substituent . G514-0034: Replaces the 2-methylpropanoyl group with a benzenesulfonyl moiety and positions the sulfonamide at the tetrahydroquinoline’s 7-position .
Functional Group Impact: The 2-methylpropanoyl group (target and G503-0224) introduces moderate lipophilicity compared to the bulkier, aromatic benzenesulfonyl group in G514-0033. The tetrahydronaphthalene ring (target and G514-0034) enhances rigidity and lipophilicity relative to the thiophene ring in G503-0224.
Physicochemical Properties
Note: Target compound’s properties are inferred based on structural analogs due to lack of direct data.
- Lipophilicity Trends: The target compound’s logP (~4.0) lies between G503-0224 (3.25) and G514-0034 (5.07), reflecting the balance between the aliphatic 2-methylpropanoyl group (less lipophilic than benzenesulfonyl) and the tetrahydronaphthalene ring (more lipophilic than thiophene).
Solubility and Polarity :
The tetrahydronaphthalene group in the target compound reduces aqueous solubility (logSw ~-4.5) compared to G503-0224 (logSw -3.66) but improves it relative to G514-0034 (logSw -5.00) due to the latter’s bulky benzenesulfonyl group.
Research Findings and Implications
The choice of substituents (e.g., 2-methylpropanoyl vs. benzenesulfonyl) allows fine-tuning of pharmacokinetic properties such as metabolic stability and membrane permeability.
Biological Activity
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural components and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Structural Features
The compound features a tetrahydroquinoline core and a sulfonamide moiety , which are crucial for its biological activity. The sulfonamide group enhances solubility and allows for interaction with various biological targets. Below is a table summarizing its structural characteristics:
| Component | Description |
|---|---|
| Tetrahydroquinoline | Core structure that may influence pharmacological properties |
| Isobutyryl Group | Enhances lipophilicity and potential receptor interactions |
| Sulfonamide Moiety | Increases solubility and biological activity |
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Properties
The compound has been studied for its antimicrobial effects , showing effectiveness against a range of bacterial strains. Its mechanism may involve the inhibition of bacterial enzymes critical for cell wall synthesis.
Anticancer Activity
In vitro studies suggest that this compound possesses anticancer properties , potentially through the inhibition of specific kinases involved in cell proliferation and survival pathways. This indicates its potential as a therapeutic agent in cancer treatment.
Enzyme Inhibition
The compound may act as an inhibitor of monoamine oxidase (MAO) , which is significant in the context of neurodegenerative diseases. By inhibiting MAO, the compound could help maintain higher levels of neurotransmitters such as dopamine.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds to infer the potential effects of this compound.
- Antimicrobial Study : A study demonstrated that sulfonamide derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of folate synthesis pathways in bacteria.
- Anticancer Study : Research on similar tetrahydroquinoline derivatives showed promising results in inhibiting cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction mechanisms.
- Enzyme Interaction Study : A comparative analysis of various sulfonamide compounds indicated that those with tetrahydroquinoline structures had enhanced binding affinities to MAO-A compared to other classes of compounds.
Future Directions
Further research is warranted to elucidate the precise molecular mechanisms by which this compound exerts its biological effects. Studies focusing on:
- Structure-activity relationships (SAR)
- In vivo efficacy and safety profiles
- Potential synergistic effects with existing therapies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
